molecular formula C15H17N5O2S2 B11007663 N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide

Cat. No.: B11007663
M. Wt: 363.5 g/mol
InChI Key: NZHUEHZNNPWSIR-UHFFFAOYSA-N
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Description

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential use in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide typically involves multiple steps. One common method involves the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-amine with furan-2-carbaldehyde to form an intermediate Schiff base. This intermediate is then reacted with 2-aminothiazole-4-carboxamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide involves its interaction with molecular targets and pathways. The compound’s thiadiazole ring is a bioisostere of pyrimidine, which allows it to interfere with DNA replication processes. This disruption can inhibit the growth of bacterial and cancer cells. Additionally, the compound may interact with enzymes and proteins involved in cellular processes, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide stands out due to its unique combination of functional groups, which contribute to its diverse chemical reactivity and biological activities. The presence of both thiadiazole and thiazole rings in its structure enhances its potential for various applications in scientific research.

Properties

Molecular Formula

C15H17N5O2S2

Molecular Weight

363.5 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(furan-2-ylmethylamino)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C15H17N5O2S2/c1-15(2,3)12-19-20-14(24-12)18-11(21)10-8-23-13(17-10)16-7-9-5-4-6-22-9/h4-6,8H,7H2,1-3H3,(H,16,17)(H,18,20,21)

InChI Key

NZHUEHZNNPWSIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2=CSC(=N2)NCC3=CC=CO3

Origin of Product

United States

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